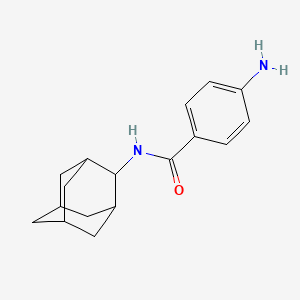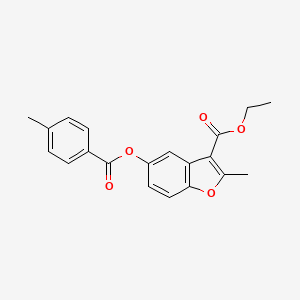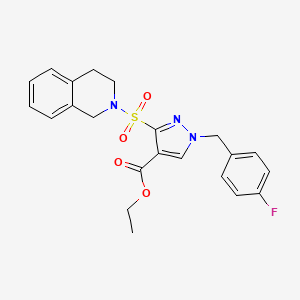![molecular formula C17H17N3O2S B2552381 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396850-05-7](/img/structure/B2552381.png)
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex heterocyclic molecule that may be related to the tetrahydroisoquinoline and pyrimidothiazine families. These types of compounds are often of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the stereoselective synthesis of 3-substituted tetrahydropyrazinoisoquinolines has been achieved through intramolecular cyclization of dihydro-2H-pyrazines, which are derived from naturally occurring amino acids. This process is facilitated by tributyltin hydride mediated radical cyclization, yielding compounds as single enantiomers due to the stereochemistry of the starting materials .
Another related synthesis involves the reaction of 1-(hydrazidomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with aromatic aldehydes or ketones to yield hydrazones or pyrimidoisoquinolines. The reaction's outcome depends on the reagents' proportions, and the ring closures are stereospecific, with relative configurations determined by DNOE measurements .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by multiple ring systems, which include isoquinoline and pyrimido[6,1-a]isoquinoline moieties. The stereochemistry is an important aspect of these molecules, as it can significantly influence their chemical behavior and biological activity. The relative configuration of these compounds can be complex and is often determined using sophisticated techniques like DNOE measurements .
Chemical Reactions Analysis
The chemical reactions leading to the formation of these compounds involve intramolecular cyclization and are influenced by the stereochemistry of the starting materials. The use of tributyltin hydride as a mediator in radical cyclization is a key step in the synthesis of these molecules . Additionally, the reaction with hydrazine hydrate and subsequent trapping can lead to the formation of photochromic tetrahydroindolizines, which are related to the compound of interest .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one are not detailed in the provided papers, related compounds exhibit interesting photochromic and kinetic properties. These properties are often studied using techniques such as low temperature multichannel UV–vis and flash photolysis . The physical properties such as solubility, melting point, and stability of these compounds can be influenced by their stereochemistry and the nature of their substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
Research in magnetic resonance has explored compounds with bridgehead nitrogen atoms, including structures related to the compound . These studies delve into the stereochemistry of related heterocyclic compounds, demonstrating preferences for certain cis or trans conformations in solution, influenced by the nature of the heteroatoms and the stereochemical environment (Crabb & Mitchell, 1976; Crabb, Mitchell, & Newton, 1977). These foundational studies contribute to our understanding of how heterocyclic compounds like tetrahydroisoquinolines adopt specific shapes, which can influence their reactivity and interactions.
Biological Significance and Applications
The potential biological importance of compounds structurally related to the query compound has been noted, particularly in the context of inhibiting specific viral proteases or showing antimicrobial activity. For example, certain heterocyclic systems have been identified as potent inhibitors of the human cytomegalovirus (HCMV) UL80 protease, highlighting the relevance of these compounds in therapeutic applications (Mahajan & Mohan, 2008). Moreover, novel synthetic methodologies have been developed to create tetrahydroisoquinolines with specific substitutions, emphasizing the versatility of these scaffolds in medicinal chemistry and drug development (Iimuro et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)10-14(11-23-17)16(22)19-8-6-12-3-1-2-4-13(12)9-19/h1-5,7,14H,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFMCNCTYDXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CN4C(=O)C=CN=C4SC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)


![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)
![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)
![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)


![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)
